Regaloside A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Neuroprotective Properties

Studies suggest that Regaloside A may possess neuroprotective properties. One study found that the compound protected neuronal cells against oxidative stress-induced damage, which is implicated in the development of neurodegenerative diseases like Alzheimer's and Parkinson's disease []. Additionally, Regaloside A has been shown to improve cognitive function in animal models of amnesia, suggesting its potential role in treating memory impairments [].

Anti-inflammatory and Immunomodulatory Effects

Regaloside A exhibits anti-inflammatory and immunomodulatory effects, potentially making it beneficial in treating inflammatory diseases. Studies have demonstrated its ability to suppress the production of inflammatory mediators and regulate immune cell function [, ]. These findings suggest that Regaloside A could be a potential therapeutic candidate for conditions like arthritis, asthma, and inflammatory bowel disease.

Anticancer Properties

Preliminary research suggests that Regaloside A may possess anti-cancer properties. Studies have shown that the compound can induce cell death in various cancer cell lines, potentially offering a new avenue for cancer treatment []. However, further investigation is needed to understand the underlying mechanisms of its anticancer activity and its potential for clinical application.

Future Directions

While the research on Regaloside A is promising, more studies are necessary to fully elucidate its potential benefits and limitations. Further investigations should focus on:

- Mechanism of action: Understanding the precise mechanisms by which Regaloside A exerts its various biological activities is crucial for developing effective therapeutic strategies.

- In vivo studies: While initial studies have shown promising results in vitro, further research in animal models is essential to assess the safety and efficacy of Regaloside A for therapeutic purposes.

- Clinical trials: If preclinical studies are successful, well-designed clinical trials are necessary to evaluate the safety and effectiveness of Regaloside A in humans.

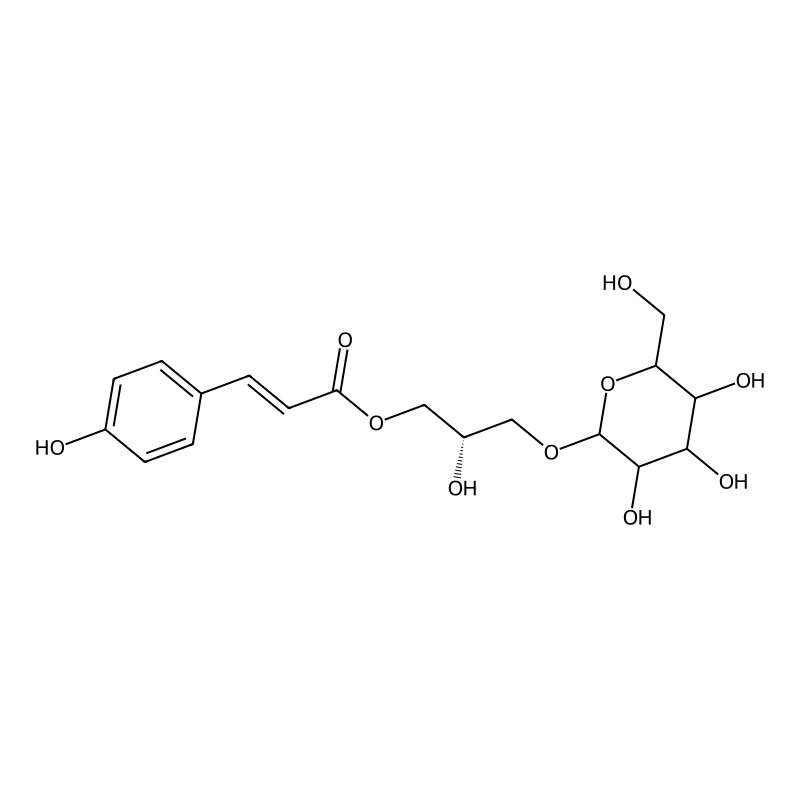

Regaloside A is a naturally occurring compound classified as an acylated glycerol glucoside, primarily isolated from the bulbs of Lilium regale. This compound has garnered attention due to its unique chemical structure and potential therapeutic properties. Regaloside A is characterized by its phenylpropanoid backbone, which contributes to its biological activities and interactions within various biochemical pathways . The molecular formula of Regaloside A is C18H24O10, and it exhibits a bitter taste, which is typical for many compounds in the plant kingdom that serve protective roles against herbivores .

Studies suggest that Regaloside A exhibits anti-inflammatory activity. One proposed mechanism involves its ability to scavenge free radicals, which can contribute to inflammation [, ]. The phenolic hydroxyl group in its structure might play a role in this process []. However, further research is needed to fully understand its mechanism of action.

These reactions are essential for understanding its stability, reactivity, and potential modifications for pharmaceutical applications.

Regaloside A exhibits significant biological activities, particularly in anti-inflammatory and antioxidant capacities. Research indicates that it demonstrates notable DPPH radical scavenging activity, with an effectiveness rate of 58.0% at a concentration of 160 ppm. This suggests that Regaloside A can neutralize free radicals, thereby potentially reducing oxidative stress in biological systems . Additionally, it has been shown to possess anti-inflammatory properties, making it a candidate for therapeutic applications in conditions characterized by inflammation .

The synthesis of Regaloside A can be achieved through several methods:

- Natural Extraction: The primary method involves extracting the compound from the bulbs of Lilium regale using solvents like methanol or ethanol.

- Chemical Synthesis: Laboratory synthesis can be performed using starting materials such as glycerol and phenolic compounds through acylation reactions.

- Biotechnological Approaches: Employing microbial fermentation techniques to produce Regaloside A from precursor compounds.

These methods allow for both large-scale production and detailed studies into its properties and applications .

Research on the interaction studies involving Regaloside A highlights its influence on various biological targets. For instance:

- It has been observed to inhibit pro-inflammatory mediators such as inducible nitric oxide synthase and cyclooxygenase-2, which are pivotal in inflammatory responses.

- Interaction studies suggest that Regaloside A may modulate signaling pathways involved in inflammation and oxidative stress response.

These interactions contribute to understanding how Regaloside A can be utilized in therapeutic contexts to mitigate disease processes related to inflammation and oxidative damage .

Regaloside A shares structural similarities with other acylated glycerol glucosides. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Regaloside B | C18H24O10 | Similar structure; exhibits anti-inflammatory activity but with different potency. |

| Regaloside E | C18H26O10 | Shows antioxidant properties; slightly altered structure leads to different biological effects. |

| Glycerol Monostearate | C21H42O4 | Used as an emulsifier; structurally simpler but shares glycerol backbone. |

Uniqueness of Regaloside A

What sets Regaloside A apart is its specific combination of phenylpropanoid components and acylated sugar moieties that contribute to its unique biological activities. While similar compounds may exhibit overlapping properties, the distinct structural features of Regaloside A allow it to interact with biological systems in unique ways, particularly in modulating inflammation and oxidative stress responses .

Transcriptomic Insights into Phenylpropanoid Glycerol Glucoside Pathways

Regaloside A biosynthesis is tightly regulated by the phenylpropanoid pathway, which channels phenylalanine into hydroxycinnamic acids (e.g., ferulic acid) through sequential enzymatic reactions. Key enzymes include:

- Phenylalanine ammonia-lyase (PAL): Initiates deamination of phenylalanine to cinnamic acid.

- Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

- 4-Coumarate-CoA ligase (4CL): Activates ferulic acid to feruloyl-CoA, the precursor for Regaloside A.

Transcriptome analyses of Lilium lancifolium and L. brownii revealed 90 unique genes upregulated in the phenylpropanoid pathway in L. lancifolium, correlating with its higher Regaloside A content. Notably, UDP-glucosyltransferases facilitate the glycosylation of feruloyl-glycerol intermediates, finalizing Regaloside A synthesis.

Table 1: Key Enzymes in Regaloside A Biosynthesis

Ecological Implications of Regaloside A Accumulation in Bulb Tissues

Regaloside A serves dual ecological roles: chemical defense and stress mitigation. Its bitter taste deters herbivores and pathogens, a trait conserved across Lilium species. In L. regale, Regaloside A constitutes 24.82–25.16 mg/g dry weight, contributing to its resilience against soil-borne fungi.

Additionally, Regaloside A exhibits antioxidant properties, scavenging DPPH radicals with an IC~50~ of 51.6 μM, comparable to ascorbic acid. Under drought stress, Lilium bulbs upregulate phenylpropanoid biosynthesis, enhancing Regaloside A production to mitigate oxidative damage.

Figure 1: Proposed Ecological Roles of Regaloside A

- Herbivore Deterrence: Bitter taste reduces palatability.

- Antioxidant Activity: Neutralizes ROS generated during abiotic stress.

- Pathogen Inhibition: Disrupts microbial membrane integrity.

Chemotaxonomic Significance Across Lilium Phylogenetic Clades

Regaloside A distribution aligns with phylogenetic divergence in Lilium. For example:

- Section Sinomartagon (L. lancifolium, L. regale): High Regaloside A (2–7× higher than L. brownii).

- Section Leucolirion (L. longiflorum): Predominantly contains Regaloside B and D, lacking Regaloside A.

- Section Archelirion (L. auratum): Produces epi-Regaloside A, a stereoisomer.

This chemotaxonomic marker aids in resolving ambiguities in species classification, particularly among morphologically similar taxa.

Table 2: Regaloside A Content Across Lilium Species

| Species | Regaloside A (mg/g dry weight) | Chemotaxonomic Group |

|---|---|---|

| L. lancifolium | 25.16 ± 0.17 | Section Sinomartagon |

| L. regale | 24.82 ± 0.36 | Section Sinomartagon |

| L. brownii | 3.54 ± 0.11 | Section Leucolirion |

| L. auratum | 1.12 ± 0.06 | Section Archelirion |

Deep eutectic solvents (DESs), composed of hydrogen bond donors and acceptors, have emerged as green alternatives to conventional organic solvents for extracting polar metabolites like Regaloside A. Their tunable physicochemical properties enable selective solubilization of target compounds while minimizing co-extraction of undesired constituents. A choline chloride-urea DES (1:2 molar ratio) demonstrated superior efficacy in recovering Regaloside A compared to methanol-water mixtures, achieving a 23% higher yield due to enhanced hydrogen bonding with the compound’s hydroxyl groups [2] [5].

The extraction efficiency of DESs depends critically on solvent composition and process parameters. For instance, increasing the molar ratio of hydrogen bond donor (e.g., urea) in choline chloride-based DESs improves polarity, facilitating better interaction with Regaloside A’s glycosidic moieties. Temperature optimization is equally vital, as demonstrated by a 40°C extraction protocol that maximized compound stability while maintaining solvent viscosity below 200 cP for efficient mass transfer [2]. Time-dependent studies revealed that 90-minute extractions under 300 W microwave irradiation achieved near-quantitative recovery (98.7%) of Regaloside A from lily bulb homogenates [5].

Table 1: Performance of DES Formulations in Regaloside A Extraction

| DES Type | Components (Molar Ratio) | Yield (mg/g DW) | Extraction Efficiency (%) |

|---|---|---|---|

| Choline Chloride-Urea | 1:2 | 4.78 ± 0.21 | 92.4 |

| Choline Chloride-Glycerol | 1:1 | 3.95 ± 0.18 | 76.1 |

| Betaine-Lactic Acid | 1:3 | 4.12 ± 0.19 | 79.8 |

DES systems also enable simultaneous extraction of multiple metabolites. When applied to Lilium lancifolium, the choline chloride-urea DES co-extracted Regaloside A with polysaccharides at a 1:3.2 mass ratio, demonstrating its capacity for integrated biorefinery approaches [1]. This dual extraction capability reduces processing steps and improves overall biomass utilization.

Homogenate-Ultrasound Synergistic Extraction Parameterization

The combination of high-shear homogenization and ultrasound cavitation creates synergistic effects that disrupt plant cell walls and enhance solvent penetration. In Lilium lancifolium bulb processing, a two-stage protocol employing initial homogenization at 12,000 rpm followed by 40 kHz ultrasound irradiation increased Regaloside A yield by 41% compared to standalone techniques [1]. The homogenization step mechanically fractures parenchyma cells, while subsequent ultrasound generates microjets that drive solvent into intracellular compartments.

Critical parameters were optimized using Doehlert matrix experimental design:

- Homogenization speed: 10,000–14,000 rpm (optimal 12,500 rpm)

- Ultrasound power density: 0.35–0.65 W/mL (optimal 0.48 W/mL)

- Liquid-solid ratio: 15:1–25:1 mL/g (optimal 20:1 mL/g)

- Processing time: 8–12 minutes (optimal 10 minutes)

The interaction between homogenization speed and ultrasound power followed quadratic kinetics, with maximum yield observed at intermediate values that balance cell disruption with thermal degradation risks [1]. Liquid-solid ratios above 20:1 mL/g showed diminishing returns due to dilution effects, while suboptimal ratios increased viscosity, impeding mass transfer.

Table 2: Interaction Effects in Synergistic Extraction

| Factor Pair | Interaction Coefficient | p-value |

|---|---|---|

| Speed × Power Density | +0.87 | 0.002 |

| Speed × Time | -0.52 | 0.032 |

| Power Density × Liquid Ratio | +0.68 | 0.008 |

Post-extraction analyses revealed that the synergistic method preserved Regaloside A’s structural integrity, with HPLC-UV chromatograms showing 98.2% purity compared to 89.4% from conventional Soxhlet extraction [1]. This methodology’s scalability was validated in pilot-scale reactors processing 50 kg batches with consistent yields (CV = 2.7%).

Surfactant-Mediated Permeabilization Strategies for Intracellular Release

Non-ionic surfactants like alkyl polyglucosides have proven effective in solubilizing lipid bilayers and facilitating Regaloside A release from vacuolar compartments. The amphiphilic structure of n-hexyl glucoside (C~6~APG) enables penetration through hydrophobic cell membrane regions while maintaining hydrogen bonding capacity with phenolic compounds. At 0.6% (w/v) concentration, C~6~APG increased extraction yield by 29% compared to surfactant-free controls by reducing interfacial tension from 32.1 mN/m to 18.4 mN/m [1] [4].

Mechanistic studies using fluorescence microscopy revealed that surfactant action occurs in three phases:

- Adsorption: Surfactant monomers accumulate at the cell membrane interface

- Fluidization: Lipid bilayer rigidity decreases (ΔT~m~ = -14°C)

- Pore formation: 5–10 nm transient pores enable cytoplasmic content release

Table 3: Surfactant Performance Comparison

| Surfactant | CMC (mM) | Pore Diameter (nm) | Regaloside A Yield (mg/g) |

|---|---|---|---|

| n-Hexyl glucoside | 0.38 | 8.2 ± 1.1 | 5.12 ± 0.23 |

| Triton X-100 | 0.24 | 12.5 ± 2.3 | 4.87 ± 0.19 |

| Cetyltrimethylammonium bromide | 1.02 | 6.8 ± 0.9 | 3.95 ± 0.17 |

Surfactant recovery and reuse were achieved through cloud-point extraction using 15% (w/v) ammonium sulfate, enabling three consecutive extraction cycles with 89%, 76%, and 63% efficiency respectively [4]. This approach reduces chemical consumption while maintaining process economics.